molecular formula C12H14ClN3O B2740702 2-[1-(2-chloro-6-methylphenyl)-1H-1,2,3-triazol-4-yl]propan-2-ol CAS No. 2195938-47-5

2-[1-(2-chloro-6-methylphenyl)-1H-1,2,3-triazol-4-yl]propan-2-ol

Cat. No. B2740702
CAS RN: 2195938-47-5
M. Wt: 251.71
InChI Key: IAIQUPNUBORHDF-UHFFFAOYSA-N
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Description

2-[1-(2-chloro-6-methylphenyl)-1H-1,2,3-triazol-4-yl]propan-2-ol is a chemical compound that has gained significant attention in scientific research for its potential applications in various fields. This compound is synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments. In

Scientific Research Applications

Antifungal Activity

Research by Lima-Neto et al. (2012) explored the synthesis of 2-(1-aryl-1H-1,2,3-triazol-4-yl)propan-2-ols through copper-catalyzed azide alkyne cycloaddition. Among the compounds synthesized, a halogen-substituted triazole demonstrated promising antifungal properties against different Candida species, highlighting the potential of triazole derivatives as antifungal agents Lima-Neto et al., 2012.

Fluorescent Markers

Pelizaro et al. (2019) assessed the toxic effects of newly synthesized amphyphylic triazoanilines, derived from cardanol and glycerol, across various biological models. These compounds exhibited low acute toxicity and showed potential as fluorescent markers for biodiesel quality control, emphasizing the versatility of triazole derivatives in environmental applications Pelizaro et al., 2019.

Catalytic Applications

Aydemir et al. (2014) described the preparation of ionic liquid-based Ru(II)–phosphinite compounds involving 1-chloro-3-(3-methylimidazolidin-1-yl)propan-2-ol chloride. These compounds were found to be efficient catalysts in the transfer hydrogenation of various ketones, showcasing the chemical versatility and catalytic potential of triazole-related compounds Aydemir et al., 2014.

Antimicrobial and Antioxidant Activities

Bhat et al. (2016) conducted a study on the synthesis of new 1,2,3-triazolyl chalcone derivatives, evaluating their antimicrobial, antioxidant, and anticancer activities. This research contributes to the understanding of triazole derivatives as potential leads for developing new antimicrobial and antioxidant agents Bhat et al., 2016.

Environmental and Green Chemistry

The triazole derivatives synthesized from industrial waste not only demonstrate significant biological activities but also align with green chemistry principles by utilizing byproducts, thus promoting environmental sustainability Pelizaro et al., 2019.

properties

IUPAC Name

2-[1-(2-chloro-6-methylphenyl)triazol-4-yl]propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClN3O/c1-8-5-4-6-9(13)11(8)16-7-10(14-15-16)12(2,3)17/h4-7,17H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAIQUPNUBORHDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)Cl)N2C=C(N=N2)C(C)(C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[1-(2-chloro-6-methylphenyl)-1H-1,2,3-triazol-4-yl]propan-2-ol

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